1-(4-{[3-(Pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-{[3-(Pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione is a complex organic compound featuring a pyrrolidine ring, an azetidine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[3-(Pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, such as copper (II) catalysts, and reagents like DMAP (4-dimethylaminopyridine) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-{[3-(Pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines .
Scientific Research Applications
1-(4-{[3-(Pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: The compound can be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-(4-{[3-(Pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different biological activities.
Pyrrolidine-2,5-diones: Compounds with similar structural features but varying functional groups.
Spiro-azetidin-2-one derivatives: Compounds with a spirocyclic structure that share some chemical properties with the target compound
Uniqueness
1-(4-{[3-(Pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione is unique due to its combination of a pyrrolidine ring, an azetidine ring, and a sulfonyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
1-[4-(3-pyrrolidin-1-ylazetidin-1-yl)sulfonylphenyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c21-16-7-8-17(22)20(16)13-3-5-15(6-4-13)25(23,24)19-11-14(12-19)18-9-1-2-10-18/h3-6,14H,1-2,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUGUIYZRDKKDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CN(C2)S(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.